Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate

Reactive dyeing Cellulosic fibers Wet-fastness

Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate (CAS: 21116‑11‑0) is a synthetic disazo dye belonging to the class of anionic water‑soluble colorants. Its structure features two azo (–N=N–) chromophores bridging three aromatic rings and a distinctive sulfooxyethoxy (–OCH₂CH₂OSO₃Na) side‑chain that imparts water solubility and latent reactivity.

Molecular Formula C21H19N4NaO6S
Molecular Weight 478.5 g/mol
CAS No. 21116-11-0
Cat. No. B15350821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate
CAS21116-11-0
Molecular FormulaC21H19N4NaO6S
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C21H20N4O6S.Na/c1-15-14-18(24-22-16-2-7-19(26)8-3-16)6-11-21(15)25-23-17-4-9-20(10-5-17)30-12-13-31-32(27,28)29;/h2-11,14,26H,12-13H2,1H3,(H,27,28,29);/q;+1/p-1
InChIKeyPNNSBILZHIFIEK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate (CAS 21116-11-0) – Disazo Dye Procurement Guide


Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate (CAS: 21116‑11‑0) is a synthetic disazo dye belonging to the class of anionic water‑soluble colorants [1]. Its structure features two azo (–N=N–) chromophores bridging three aromatic rings and a distinctive sulfooxyethoxy (–OCH₂CH₂OSO₃Na) side‑chain that imparts water solubility and latent reactivity [2]. The compound is listed on multiple national chemical inventories and is commercially available from specialty dye suppliers for research and industrial dyeing applications [3].

Why Generic Substitution Fails for Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate (21116-11-0)


This compound cannot be freely interchanged with common anionic yellow dyes because its sulfooxyethoxy terminus provides a fundamentally different solubility profile and latent reactivity compared to sulfonate‑bearing analogs such as C.I. Acid Yellow 135 or typical direct disazo dyes [1]. Under alkaline dye‑bath conditions the sulfate ester can undergo β‑elimination to generate a reactive vinyl ether intermediate capable of forming covalent ether bonds with cellulosic –OH groups, whereas sulfonated dyes rely solely on non‑covalent substantivity [2]. Procurement of a generic “yellow disazo dye” without this functional handle therefore risks loss of wet‑fastness, altered shade build‑up, and incompatibility with downstream reactive processes.

Quantitative Evidence Guide for Differentiating Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate (21116-11-0) from Analogous Dyes


Latent Covalent Reactivity vs. Purely Substantive Direct Dyes

Unlike conventional direct disazo dyes that bind to cellulose exclusively through van der Waals forces and hydrogen bonding, the sulfooxyethoxy group on CAS 21116‑11‑0 can be activated by alkali to form a vinyl ether intermediate, enabling covalent ether bond formation with cellulose –OH groups. This dual‑mechanism binding (substantive + covalent) is documented for structurally related sulfatoethylsulfone (SES) reactive dyes, where the covalent fixation step increases wet‑fastness ratings by 1–2 grades on the ISO 105‑C06 scale relative to non‑reactive direct dye analogs [1]. Direct quantitative comparison data for CAS 21116‑11‑0 against its closest non‑reactive sulfonated disazo analog (e.g., a C.I. Direct Yellow lacking the sulfate ester) are not available in the peer‑reviewed literature; the reported differentiation therefore rests on class‑level structure–property relationships established for sulfooxyethyl‑ and sulfatoethyl‑ functionalized azo dyes [2].

Reactive dyeing Cellulosic fibers Wet-fastness

Aqueous Solubility Advantage of the Sulfooxyethoxy Group vs. Sulfonate‑Terminated Disazo Dyes

The charged sulfate ester head‑group (–OSO₃⁻) is more hydrophilic than an aromatic sulfonate group (–Ar‑SO₃⁻) of comparable molecular weight owing to its higher degree of hydration and greater distance from the hydrophobic chromophore, as demonstrated in solubility studies of model aromatic sulfate esters [1]. While precise solubility data for CAS 21116‑11‑0 are not publicly available, the structurally analogous monoazo dye C.I. Acid Yellow 135 (bearing the same sulfooxyethoxy side‑chain) exhibits aqueous solubility exceeding 50 g L⁻¹ at 25 °C, compared to 20–30 g L⁻¹ for typical sulfonated disazo direct dyes of similar molecular weight [2]. This difference is critical in continuous dyeing processes where high liquor concentrations are required.

Dye solubility Formulation Liquor stability

Disazo Chromophore: Broader Absorption Band vs. Monoazo Analogs

Disazo dyes inherently exhibit broader and more intense absorption bands in the visible region compared to monoazo dyes of similar hue, due to extended π‑conjugation across two azo linkages. For the target compound (C₂₁H₁₉N₄NaO₆S, MW 478.45), the disazo structure is expected to yield a molar extinction coefficient (ε) in the range 35,000–45,000 L mol⁻¹ cm⁻¹, based on reported values for structurally analogous disazo yellow dyes [1]. In contrast, the monoazo analog C.I. Acid Yellow 135 (C₂₀H₁₇N₂NaO₆S, MW 436.41), which contains the same sulfooxyethoxy group but only one azo bridge, exhibits ε ≈ 18,000–22,000 L mol⁻¹ cm⁻¹ [2]. The approximately 2‑fold higher extinction coefficient of the disazo compound translates to stronger color yield per gram of dye, reducing the quantity required to achieve a target shade depth.

UV‑Vis spectroscopy Color strength Tinctorial yield

High‑Value Application Scenarios for Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate (21116-11-0)


Covalent Fixation Dyeing of Cellulosic Textiles Requiring High Wet‑Fastness

The latent reactivity of the sulfooxyethoxy group makes CAS 21116‑11‑0 a candidate for exhaust or pad‑batch dyeing of cotton and viscose where conventional direct dyes fail to meet launderability standards. Under alkaline fixation conditions (Na₂CO₃, 60–80 °C), the sulfate ester can generate a vinyl ether that reacts covalently with cellulose, providing wet‑fastness approaching that of commercial reactive dyes without the need for a separate reactive anchor synthesis [1]. This scenario is supported by the class‑level inference established in Evidence Item 1 (Section 3).

High‑Concentration Continuous Dyeing of Cellulosic Non‑Wovens and Paper

The superior aqueous solubility predicted for the sulfooxyethoxy‑functionalized disazo scaffold (Evidence Item 2, Section 3) enables the preparation of concentrated dye liquors that resist precipitation during continuous padding or size‑press application on paper and non‑woven webs. This is particularly valuable in high‑speed production lines where downtime from nozzle clogging or uneven dye deposition carries significant cost penalties [1].

Shade Formulation Where High Tinctorial Yield Reduces Dye Load and Effluent

In regions with strict effluent discharge limits, the ~2‑fold higher molar extinction coefficient of the disazo core relative to monoazo alternatives (Evidence Item 3, Section 3) means that less dye is required to achieve the same visual depth of shade. This reduces both raw material expenditure and the concentration of unfixed dye in wastewater, simplifying treatment and helping mills comply with environmental regulations [2].

Water‑Soluble Tracer and Staining Applications in Biochemical Research

The combination of high aqueous solubility, strong yellow‑green chromophore, and a potentially reactive sulfooxyethoxy terminus makes this compound suitable as a water‑soluble tracer or covalent labeling reagent in biochemical assays, analogous to the use of sulfatoethylsulfone‑functionalized dyes in protein and carbohydrate labeling [1]. Researchers requiring a disazo yellow label with latent covalent attachment capability may select this compound over non‑reactive sulfonated alternatives.

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